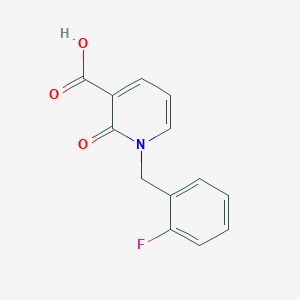

1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

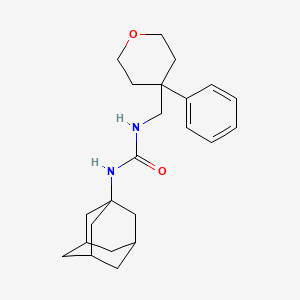

Vue d'ensemble

Description

The compound "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a fluorinated heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities and potential pharmaceutical applications. The presence of the fluorobenzyl group and the dihydropyridine core suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of fluorinated dihydropyridine derivatives can be complex due to the reactivity of the fluorine atom and the necessity to control the stereochemistry of the molecule. In the context of related compounds, the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids has been achieved through the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of the corresponding acids . Similarly, the preparation of 2-fluoro carboxylic acid derivatives from amino acids using (diethylamino)sulfur trifluoride (DAST) has been described, which could be relevant to the synthesis of the target compound . These methods could potentially be adapted for the synthesis of "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."

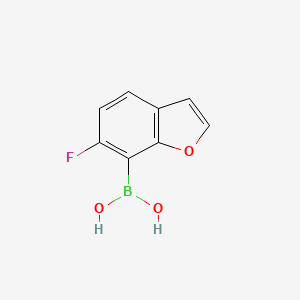

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule. X-ray diffraction studies have revealed diverse solid-state molecular structures in related compounds, such as planar, twisted, and cyclic conformations . The crystal structures of tri(o-fluorobenzyl)tin esters have shown five-coordinate tin atoms in a trigonal bipyramidal structure . These findings suggest that the molecular structure of the target compound could also exhibit unique geometrical features influenced by the fluorine atom.

Chemical Reactions Analysis

Fluorinated dihydropyridines can participate in various chemical reactions, including tautomeric rearrangements , cycloadditions , and lactonizations . The reactivity of the fluorine atom can lead to peculiar behaviors, such as the formation of both mono and gem-difluorolactones when reacting with electrophilic fluorine . The presence of the 2-fluorobenzyl group could also facilitate certain reactions, such as the formation of benzylidene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated dihydropyridines are influenced by the presence of the fluorine atom, which can increase the lipophilicity and stability of the molecule. The fluorine atom can also affect the acidity and basicity of adjacent functional groups, potentially altering the compound's solubility and reactivity. The characterization of related compounds has been performed using various spectroscopic methods, including IR, NMR, and MS spectrometry , which could be applied to determine the properties of "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."

Applications De Recherche Scientifique

Synthesis and Characterization

- This compound has been utilized in the synthesis and characterization of organometallic complexes. For instance, tri(o-fluorobenzyl)tin chloride reacted with sodium of heteroaromatic carboxylic acid yielded complexes that have been characterized by spectroscopy and X-ray diffraction, demonstrating their utility in structural and chemical analysis (Yin, Wang, Ma, & Wang, 2004).

Corrosion Inhibition

- Indanone derivatives, which are structurally similar to 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their efficacy is linked to their adsorption on the metal surface, demonstrating the potential of related compounds in industrial applications (Saady et al., 2018).

Metal-Organic Frameworks

- The compound has been involved in the synthesis of novel metal-organic frameworks (MOFs). These MOFs exhibit unique structural characteristics and have applications in areas like dye adsorption, indicating the relevance of this compound in creating materials with specific adsorption properties (Zhao et al., 2020).

Asymmetric Synthesis

- In the field of asymmetric synthesis, this compound has been used to create fluorine-containing chiral auxiliaries. These auxiliaries are crucial for synthesizing amino acids with specific stereochemistry, demonstrating its importance in pharmaceutical and chemical synthesis (Saghyan et al., 2010).

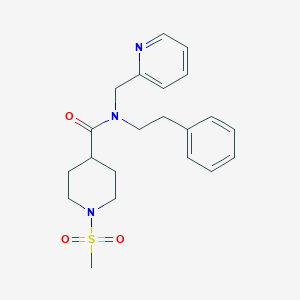

HIV Integrase Inhibition

- The compound has been studied for its conformation and tautomeric structure in the context of HIV integrase inhibition. This research is significant for understanding the molecular basis of drug action and for the development of new antiviral therapies (Bacsa et al., 2013).

Fluorescence and Photoluminescence

- Research has also focused on the synthesis of novel fluorophores using structurally related compounds. These fluorophores show promising applications in labelling and visualization techniques in biochemical and medical research (Shi et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQYMJZHRNDELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)